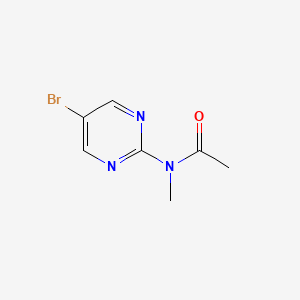

N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Description

Historical Context and Development

N-(5-Bromopyrimidin-2-yl)-N-methylacetamide (CAS 180530-01-2) emerged as a synthetic intermediate in pharmaceutical research during the early 21st century. Its first documented synthesis appeared in a 2010 patent (WO2010/36632), where it was prepared via nucleophilic substitution between 5-bromo-2-chloropyrimidine and N-methylacetamide in tetrahydrofuran using sodium hydride as a base. This methodology established its role as a precursor for complex heterocyclic systems, particularly in kinase inhibitor development. The compound gained prominence due to its structural versatility, enabling modular derivatization at the pyrimidine C5 bromine and N-methylacetamide groups.

Significance in Heterocyclic Chemistry

The compound exemplifies key principles of heterocyclic reactivity:

- Bromine Substituent : The C5 bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups.

- N-Methylacetamide Moiety : Serves as an electron-withdrawing group, modulating the pyrimidine ring's electronic properties for regioselective functionalization.

- Tautomeric Behavior : The pyrimidine nitrogen atoms participate in tautomerism, influencing hydrogen-bonding patterns in supramolecular assemblies.

Table 1: Key Structural Features

| Feature | Role in Reactivity |

|---|---|

| 5-Bromo substituent | Enables palladium-catalyzed coupling |

| N-Methylacetamide | Directs electrophilic substitution |

| Pyrimidine core | Participates in π-π stacking |

Position in Pyrimidine-Derived Compound Classification

This molecule belongs to three distinct chemical classes:

- Halogenated Pyrimidines : The bromine atom places it among bioactive halogenated heterocycles used in anticancer and antiviral agents.

- N-Alkylacetamide Derivatives : Its methylacetamide group aligns with protease inhibitor pharmacophores.

- Bicyclic Intermediate Precursors : Serves as a building block for fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines.

Hierarchical classification:

Current Research Landscape

Recent studies (2021–2025) highlight three key applications:

- Kinase Inhibitor Synthesis : Used in developing Bruton's tyrosine kinase (BTK) inhibitors through Sonogashira coupling at C5.

- Proteolysis-Targeting Chimeras (PROTACs) : The bromine enables conjugation to E3 ligase ligands via click chemistry.

- Material Science : Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its rigid planar structure.

Ongoing clinical trials (as of 2025) utilize derivatives in:

- Phase II studies for non-Hodgkin lymphoma (NCT04892330)

- Preclinical evaluation as JAK2/STAT3 pathway modulators

Emerging synthetic methodologies include:

Properties

IUPAC Name |

N-(5-bromopyrimidin-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-5(12)11(2)7-9-3-6(8)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXBORNQIJORQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- IUPAC Name: this compound

- Molecular Formula: C7H8BrN3O

- Molecular Weight: Approximately 218.06 g/mol

- InChI Key: 1S/C7H8BrN3O/c1-5(12)11(2)7-9-3-6(8)4-10-7/h3-4H,1-2H3 .

The compound features a brominated pyrimidine ring, which is known to influence its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, such as those in the mitogen-activated protein kinase (MAPK) pathway. For instance, compounds with related structures have demonstrated the ability to inhibit p38 MAPK and phosphodiesterase 4, suggesting a potential role in treating inflammatory diseases and cancers .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A recent investigation revealed that derivatives of this compound exhibited significant activity against various bacterial strains, including resistant strains. The minimal inhibitory concentration (MIC) values were determined to assess efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical for cellular processes, potentially leading to apoptosis in cancer cells or disruption of bacterial cell walls .

Study on Anticancer Activity

A study focused on the anticancer effects of related compounds found that this compound analogs inhibited tumor growth in xenograft models. The analogs showed a dose-dependent response, with significant reductions in tumor size at higher concentrations .

Antimicrobial Efficacy Assessment

In another study assessing antimicrobial efficacy, several derivatives were tested against common pathogens. The results indicated that certain modifications to the molecular structure enhanced activity against Gram-positive bacteria. The findings are summarized in the table below:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound derivative | 16 | Escherichia coli |

These results suggest that structural modifications can optimize the biological activity of this compound .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

N-(5-bromopyrimidin-2-yl)-N-methylacetamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions, including:

- Substitution Reactions : The bromine atom on the pyrimidine ring can be substituted with different nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki reactions, to form novel pyrimidine derivatives that may possess unique properties or biological activities .

Biological Applications

The compound has shown potential in drug discovery and development due to its ability to act as a building block for biologically active molecules. Key areas of research include:

- Antimicrobial Activity : Derivatives of this compound have been explored for their efficacy against various pathogens, including Mycobacterium tuberculosis. Studies have indicated that modifications of this compound can lead to enhanced antibacterial properties .

- Anti-inflammatory and Anticancer Properties : Research has identified potential therapeutic applications in developing anti-inflammatory and anticancer agents. The structural features of the compound enable interactions with biological targets that are crucial for these therapeutic effects .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role in synthesizing inhibitors for specific biological targets:

- BCL6 Inhibitors : The compound has been utilized as a starting point in optimizing inhibitors for BCL6, a transcriptional repressor involved in various cancers. Modifications to the compound have led to improved binding affinities and cellular activities .

- Synergistic Effects with Other Antibiotics : Studies have explored the synergistic effects of compounds containing this compound when combined with traditional antibiotics, enhancing their overall efficacy against resistant strains .

Industrial Applications

Beyond medicinal uses, this compound is also relevant in industrial applications:

- Specialty Chemicals : this compound is used in producing specialty chemicals that require specific functional groups for desired properties .

- Materials Science : Its derivatives may find applications in creating advanced materials with tailored functionalities due to their unique chemical properties.

Case Study 1: Antimicrobial Activity

In a study examining the efficacy of various compounds against Mycobacterium tuberculosis, derivatives of this compound exhibited promising results. High-throughput screening demonstrated significant antibacterial activity, leading to further investigations into structure-activity relationships (SAR) to optimize potency .

Case Study 2: BCL6 Inhibitor Development

Research focused on optimizing BCL6 inhibitors revealed that modifications to the this compound scaffold resulted in compounds with enhanced potency and selectivity. This highlights the importance of this compound as a versatile building block in drug design .

Comparison with Similar Compounds

N-(5-Bromopyrimidin-2-yl)acetamide (CAS 180530-15-8)

Structural Differences : This compound lacks the methyl group on the acetamide nitrogen, resulting in a molecular formula of C₆H₆BrN₃O (MW: 216.04 g/mol) .

Physicochemical Properties :

Thiophene and Pyridine Derivatives ()

Examples :

- N-(2-(5-Cyanothiophen-2-yl)ethyl)-N-methylacetamide: Contains a thiophene ring with a cyano group.

- N-(2-(6-Cyanopyridin-3-yl)ethyl)-N-methylacetamide: Features a pyridine ring with a cyano group. Key Differences:

- Electronic Effects : The thiophene and pyridine rings introduce distinct electronic environments. Thiophene’s electron-rich nature contrasts with pyridine’s electron-deficient aromatic system, influencing reactivity in electrophilic substitutions .

- Synthesis : Both compounds are synthesized via K₂Sₓ-catalyzed reactions, differing from the Mannich or bromination routes used for pyrimidine derivatives .

Applications : These derivatives are explored in materials science and medicinal chemistry due to their conjugated systems and nitrile functionalities .

Pyrimidine Derivatives with Hydroxy and Butyl Substituents ()

Example : 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide.

Structural Differences :

- Substituents: A hydroxy group at the 4-position and a butyl chain at the 2-position of the pyrimidine ring.

- Functional Groups: The presence of a hydroxy group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the brominated analogue.

Applications : Likely used in agrochemicals or as a ligand in metal-catalyzed reactions due to its polar substituents .

Bromoacetyl-Containing Compounds ()

Examples :

- N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide (CAS 2028305-69-1).

- N-(5-(2-Bromoacetyl)pyrazin-2-yl)acetamide (CAS 2920210-49-5).

Key Differences : - Reactivity : The bromoacetyl group (–COCH₂Br) is highly reactive in nucleophilic acyl substitutions, unlike the bromopyrimidine core.

- Applications : These compounds are used as alkylating agents or intermediates in the synthesis of kinase inhibitors .

Amino-Substituted Bromopyridin-2-yl Acetamide ()

Example: N-(5-Amino-3-bromopyridin-2-yl)acetamide (CAS 896161-09-4). Structural Differences:

- An amino group (–NH₂) at the 5-position of the pyridine ring replaces the bromine in the pyrimidine derivative. Physicochemical Properties:

- Increased solubility in polar solvents due to the amino group.

- Applications: Suitable for synthesizing fluorescent probes or metal-organic frameworks (MOFs) .

Comparative Data Table

Key Findings and Implications

However, it enhances lipophilicity, improving membrane permeability in biological systems .

Reactivity: Bromine at the 5-position of pyrimidine offers superior reactivity in cross-coupling reactions compared to bromoacetyl or cyano-substituted derivatives .

Synthetic Routes : Pyrimidine derivatives are often synthesized via Mannich or bromination pathways, while thiophene/pyridine analogues rely on K₂Sₓ-catalyzed coupling .

Preparation Methods

Reaction Scheme and Conditions

| Step | Reactants | Conditions | Time | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | 5-bromo-2-chloropyrimidine + NaH | Sodium hydride (60% in mineral oil), THF, 0 °C to room temp | 20 minutes | Tetrahydrofuran (THF) | Deprotonation of N-methylacetamide precursor |

| 2 | Add N-methylacetamide | Dropwise addition, stirring at room temp | 2 hours | THF | Nucleophilic substitution reaction |

Procedure Summary:

- 5-bromo-2-chloropyrimidine (2.00 g, 10.34 mmol) is dissolved in THF.

- Sodium hydride (60% dispersion, 0.34 g, 14 mmol) is added carefully to generate the nucleophilic species.

- After 20 minutes, N-methylacetamide (0.80 g, 11 mmol) is added dropwise.

- The reaction mixture is stirred for 2 hours at ambient temperature.

- The reaction is quenched with water, extracted with ethyl acetate, washed with brine, dried, and concentrated.

- Purification is achieved by silica gel chromatography using 30% ethyl acetate in heptane as eluent.

- The product is isolated as N-(5-bromopyrimidin-2-yl)-N-methylacetamide in purified form.

This method is referenced in patent literature (WO2010/36632) and chemical synthesis databases, confirming its reproducibility and efficiency.

Mechanistic Insights and Reaction Analysis

- Nucleophilic Substitution: The key step is the displacement of the chlorine atom at the 2-position of the pyrimidine ring by the amide nitrogen of N-methylacetamide.

- Base Activation: Sodium hydride serves to deprotonate the amide nitrogen, increasing its nucleophilicity.

- Solvent Role: THF is chosen for its ability to solvate both organic and ionic species, facilitating the substitution.

- Temperature Control: Mild conditions prevent side reactions such as debromination or ring opening.

While the above method is the most direct and commonly cited, alternative approaches could involve:

- Stepwise Construction: Synthesizing N-methylacetamide separately (industrial methods involve acetic acid and methylamine condensation under controlled temperature and distillation to purity) before coupling with halogenated pyrimidines.

- Use of Other Bases: Potassium carbonate or other non-nucleophilic bases may be used depending on substrate sensitivity.

- Solvent Variations: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be tested to optimize reaction rates.

Purification and Characterization

- Purification: Silica gel column chromatography with ethyl acetate/heptane gradient is effective.

- Characterization Methods:

- NMR Spectroscopy: Confirms substitution pattern on the pyrimidine ring and amide functionality.

- Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.

- Melting Point and IR: Amide C=O stretch typically observed near 1650–1700 cm⁻¹.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 5-bromo-2-chloropyrimidine |

| Nucleophile | N-methylacetamide |

| Base | Sodium hydride (60% in mineral oil) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction Time | 2 hours |

| Workup | Water quench, ethyl acetate extraction |

| Purification | Silica gel chromatography (30% EtOAc/heptane) |

| Yield | Not explicitly reported; literature suggests moderate to good yields |

Q & A

Basic: What synthetic routes are recommended for preparing N-(5-bromopyrimidin-2-yl)-N-methylacetamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-2-aminopyrimidine with methylacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : 60–80°C balances reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Refer to analogous pyrimidine syntheses for troubleshooting steric hindrance or low yields .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify methyl groups (δ ~2.1–3.0 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and bromine isotopic patterns.

- HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., chloroform/acetone) and refine using SHELX .

Advanced: How does the bromine substituent at the 5-position of the pyrimidine ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The 5-bromo group is pivotal for Suzuki or Buchwald-Hartwig couplings. Key considerations:

- Electronic Effects : Bromine’s electronegativity activates the pyrimidine ring for palladium-catalyzed reactions.

- Steric Constraints : Compare with 2- or 4-bromo isomers; 5-substitution minimizes steric clashes, improving coupling efficiency .

- Substrate Scope : Test with arylboronic acids (Suzuki) or amines (Buchwald-Hartwig) under standardized conditions (e.g., Pd(dba)/XPhos in toluene at 100°C) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

- Analog Synthesis : Replace bromine with Cl, I, or CF to assess halogen-dependent activity .

- Functional Group Variation : Modify the acetamide (e.g., trifluoroacetamide) to study solubility and bioavailability .

- Biological Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G(d,p)) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Advanced: What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder via PART commands .

- Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and correct space group assignments .

Basic: How does the methyl group on the acetamide moiety affect the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : The N-methyl group increases logP (measured via HPLC retention times), enhancing membrane permeability .

- Solubility : Assess in PBS (pH 7.4) and DMSO; methyl substitution reduces crystallinity, improving solubility compared to unsubstituted analogs .

- Stability : Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect hydrolysis or oxidation .

Advanced: What mechanistic insights can be gained from studying the compound’s degradation pathways?

Methodological Answer:

- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light. Identify degradation products via LC-HRMS .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates and predict shelf life.

- Pathway Elucidation : Propose mechanisms (e.g., nucleophilic aromatic substitution of bromine under basic conditions) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to identify binding poses .

- MD Simulations : Run GROMACS for 100 ns to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond persistence .

- QSAR Models : Train on datasets of analogous compounds to predict IC values and prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.